2-Methylhexa-4,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexa-4,5-dien-2-ol is a chemical compound with various applications in medical, environmental, and industrial research. It is characterized by its unique structure, which includes a methyl group and a dienol moiety, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-4,5-dien-2-ol typically involves the dehydration of alcohols and dehydrohalogenation of organohalides . These methods are commonly used to prepare conjugated dienes, which are essential intermediates in the synthesis of various organic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration and dehydrohalogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexa-4,5-dien-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: This reaction can reduce the double bonds to single bonds.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.
Scientific Research Applications
2-Methylhexa-4,5-dien-2-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylhexa-4,5-dien-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the synthesis of natural rubber.
Cyclohexa-1,4-diene: A compound used in transition-metal-free ionic transfer processes.
Uniqueness
2-Methylhexa-4,5-dien-2-ol is unique due to its specific structure, which includes both a methyl group and a dienol moiety. This structure imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications.
Properties
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h5,8H,1,6H2,2-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLOFIGCMPQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.